

Discovery and history of 2-Chloro-2',4'-difluoroacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-2',4'-difluoroacetophenone
Cat. No.:	B028241

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-2',4'-difluoroacetophenone**: Synthesis, Reactivity, and Applications

Abstract

2-Chloro-2',4'-difluoroacetophenone, a halogenated aromatic ketone, has emerged as a cornerstone intermediate in the synthesis of a multitude of high-value chemical entities. Its strategic importance is most pronounced in the pharmaceutical and agrochemical sectors, where its unique structural features and reactivity are exploited to construct complex bioactive molecules. This technical guide provides a comprehensive overview of **2-Chloro-2',4'-difluoroacetophenone**, delving into its historical context, detailed synthetic methodologies, fundamental chemical reactivity, and its pivotal role in the development of key commercial products. Authored from the perspective of a senior application scientist, this document aims to equip researchers, chemists, and drug development professionals with both the foundational knowledge and the practical insights necessary to effectively utilize this versatile chemical building block.

Introduction and Historical Context

2-Chloro-2',4'-difluoroacetophenone (CAS No: 51336-94-8) is a synthetic organic compound that is a derivative of acetophenone.^[1] It presents as a pale yellow to off-white crystalline solid with a faint aromatic odor.^[1] The molecule's structure is characterized by a 2,4-difluorinated phenyl ring attached to a chloroacetyl group. This combination of a reactive α -chloro ketone

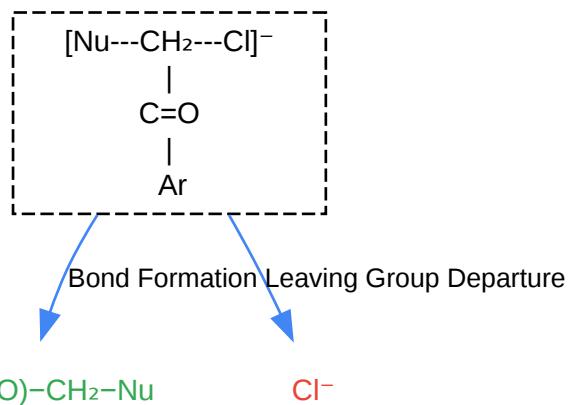
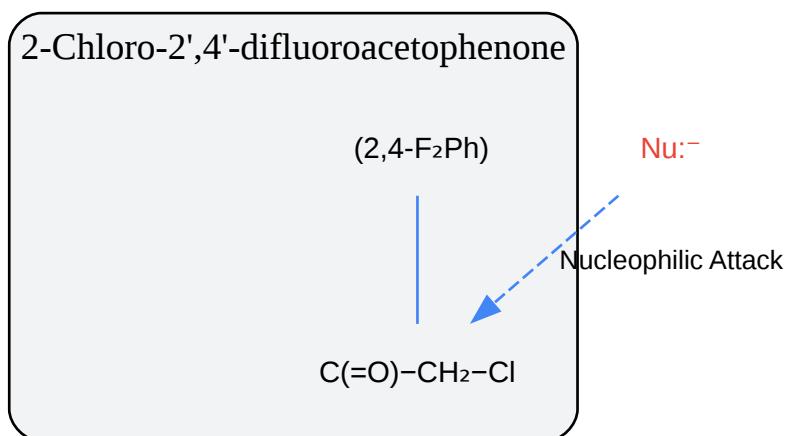
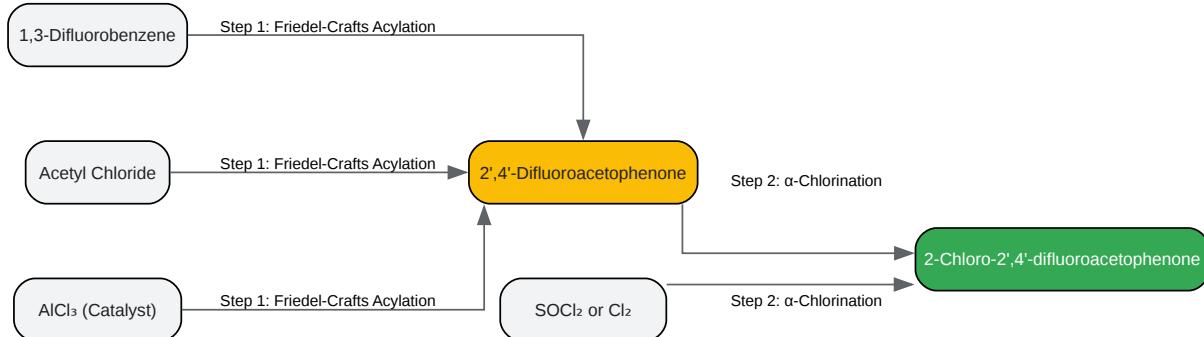
and a difluorinated aromatic ring imparts a unique reactivity profile that has proven invaluable in organic synthesis.

The compound's genesis can be traced to the late 20th century, arising from research efforts focused on creating novel intermediates for the burgeoning fields of pharmaceutical and agrochemical synthesis.^[1] While no single individual is credited with its discovery, its utility as a versatile building block for heterocyclic chemistry quickly became apparent and was documented in chemical literature.^[1] Its emergence coincided with the growing demand for fluorine-containing molecules in drug discovery, a trend driven by the often-beneficial effects of fluorine substitution on a molecule's metabolic stability, lipophilicity, and binding affinity.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis, including planning reactions, purification, and storage.

Property	Value	Source
Chemical Formula	C ₈ H ₅ ClF ₂ O	[2] [3] [4]
Molecular Weight	190.57 g/mol	[2] [3] [4]
CAS Number	51336-94-8	[1] [2]
Appearance	White to light yellow/brown powder or crystal	[1] [2]
Melting Point	48 - 52 °C	[2]
Solubility	Sparingly soluble in water	[1]
Synonyms	2,4-Difluorophenacyl chloride, 1-(2,4-Difluorophenyl)-2- chloroethanone	[2] [4]




Synthesis and Manufacturing

The industrial and laboratory-scale synthesis of **2-Chloro-2',4'-difluoroacetophenone** is primarily achieved through a two-step process. This process is designed for efficiency and selectivity, ensuring a high yield of the desired product.

Core Synthetic Strategy: A Two-Step Approach

The most established synthetic route involves:

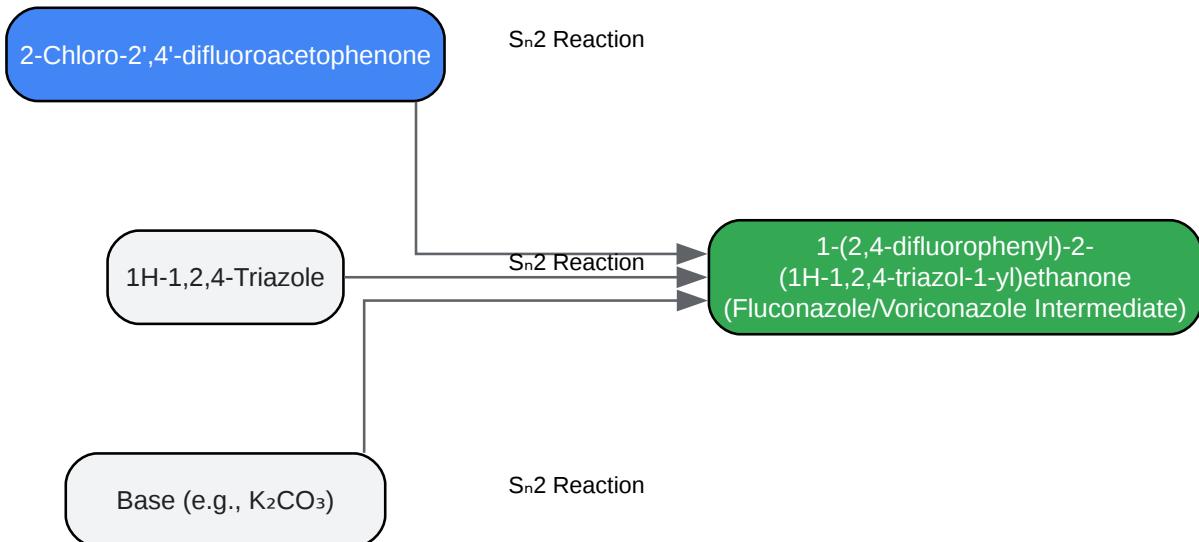
- Friedel-Crafts Acylation: Synthesis of the precursor, 2',4'-difluoroacetophenone.
- α -Chlorination: Selective chlorination at the carbon adjacent to the carbonyl group.

[Click to download full resolution via product page](#)

Caption: S_N2 reaction at the α-carbon of the ketone.

Applications in Research and Industry

The compound is a pivotal intermediate in synthesizing a wide array of commercially significant molecules. [2]


Pharmaceutical Synthesis: The Antifungal Arena

The most prominent application of **2-Chloro-2',4'-difluoroacetophenone** is as a key starting material for triazole antifungal agents. [5] Its structure is embedded within blockbuster drugs like fluconazole and voriconazole.

Workflow: Synthesis of a Fluconazole Precursor

The synthesis of the core triazole-ketone intermediate for these drugs perfectly illustrates the utility of **2-Chloro-2',4'-difluoroacetophenone**.

- Nucleophilic Substitution: **2-Chloro-2',4'-difluoroacetophenone** is reacted with 1H-1,2,4-triazole in the presence of a base (e.g., potassium carbonate).
- Reaction Mechanism: The triazole acts as a nitrogen-based nucleophile, attacking the α -carbon and displacing the chloride ion.
- Product: This reaction yields 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a direct precursor to fluconazole and voriconazole. [5] This intermediate is also known as Voriconazole Related Compound C or Fluconazole Impurity E. [5]

[Click to download full resolution via product page](#)

Caption: Synthesis of a key triazole intermediate for antifungal drugs.

Beyond antifungals, this compound serves as an intermediate in the development of anti-inflammatory and analgesic drugs. [2] It is also used to synthesize inhibitors of protein tyrosine phosphatases, which are targets in various diseases. [3]

Agrochemical Synthesis

The structural motifs accessible from **2-Chloro-2',4'-difluoroacetophenone** are also effective in agrochemicals. It is a building block in the formulation of modern fungicides and herbicides, contributing to crop protection and yield enhancement. [1][2]

Materials Science

While a niche application, the compound can be incorporated into polymer formulations. The presence of fluorine atoms can enhance the thermal stability and mechanical properties of materials, making it a valuable component in the production of high-performance polymers. [2]

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper handling of **2-Chloro-2',4'-difluoroacetophenone** is essential.

- **Hazards:** The compound is considered moderately toxic. Acute exposure may lead to irritation of the eyes, skin, and respiratory tract. [1] It is classified as a Dangerous Good for transportation. [4]* **Personal Protective Equipment (PPE):** Handling should be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- **Storage:** It should be stored in a cool, dry place (often recommended at 2-8 °C) away from incompatible materials. [2]

Conclusion

2-Chloro-2',4'-difluoroacetophenone is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its discovery in the late 20th century

provided chemists with a powerful tool, combining the advantageous properties of fluorine with the versatile reactivity of an α -haloketone. Its central role in the synthesis of leading antifungal medications highlights its profound impact on human health. As the fields of medicinal chemistry and materials science continue to evolve, the demand for such well-designed, reactive building blocks is set to grow, ensuring that **2-Chloro-2',4'-difluoroacetophenone** will remain a relevant and valuable compound in the synthetic chemist's arsenal for the foreseeable future.

References

- CN113248354A - Synthetic method of fluoroacetophenone. (n.d.). Google Patents.
- CN107141212B - Preparation method of 2-chloro-4'-fluoroacetophenone. (n.d.). Google Patents.
- CN102531870A - Preparation method of 2,4-difluoroacetophenone. (n.d.). Google Patents.
- CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone. (n.d.). Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. ossila.com [ossila.com]
- To cite this document: BenchChem. [Discovery and history of 2-Chloro-2',4'-difluoroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b028241#discovery-and-history-of-2-chloro-2-4-difluoroacetophenone\]](https://www.benchchem.com/product/b028241#discovery-and-history-of-2-chloro-2-4-difluoroacetophenone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com